molecular formula C10H14N2O B1453943 (2-Cyclobutoxypyridin-4-yl)methanamine CAS No. 1250643-95-8

(2-Cyclobutoxypyridin-4-yl)methanamine

Cat. No.: B1453943
CAS No.: 1250643-95-8
M. Wt: 178.23 g/mol
InChI Key: RICSSZZGTICHJS-UHFFFAOYSA-N
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Description

(2-Cyclobutoxypyridin-4-yl)methanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This amine-functionalized pyridine derivative is characterized by a cyclobutyl ether group at the 2-position of the pyridine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The reactive amine (-NH2) and pyridine groups serve as handles for further chemical modifications, allowing researchers to incorporate this specific scaffold into libraries of compounds for drug discovery programs. While specific biological data for this exact compound is not available in the public domain, its structure suggests potential for investigating activity at various biological targets. Analogs featuring cyclobutyl and pyridinyl components are often explored in pharmaceutical research for their potential pharmacological properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

(2-cyclobutyloxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICSSZZGTICHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Cyclobutoxypyridin-4-yl)methanamine, a synthetic organic compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, cellular effects, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group attached to a pyridine ring, which influences its biological interactions. Its chemical structure can be depicted as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Target Interactions

This compound primarily interacts with various biomolecules including enzymes and receptors. The compound's mechanism involves:

  • Alkylation: It may alkylate nucleophilic sites on DNA and proteins, leading to modifications that disrupt normal cellular functions.
  • Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways critical for cell survival and proliferation.

The compound exhibits notable biochemical properties that contribute to its biological activity:

PropertyDescription
SolubilitySoluble in organic solvents; limited solubility in water.
StabilityStable under physiological conditions but may degrade in extreme pH environments.
Interaction with ProteinsBinds to various proteins, modulating their activity and influencing cellular signaling pathways.

Cellular Effects

Research indicates that this compound influences multiple cellular processes:

  • Cell Proliferation: The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Gene Expression: It alters gene expression profiles, impacting pathways related to cell cycle regulation and stress responses.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Cancer Cell Lines: In a study involving human cancer cell lines (e.g., A549), treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
    Cell LineIC50 (µM)Mechanism of Action
    A54910Induction of apoptosis
    HeLa15Inhibition of proliferation
  • Neuroprotective Studies: Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress-induced damage in neuronal cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption: Rapidly absorbed upon administration.
  • Distribution: Exhibits a wide distribution across tissues; however, specific targeting mechanisms are still under investigation.
  • Metabolism: Metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites.

Scientific Research Applications

Medicinal Chemistry

(2-Cyclobutoxypyridin-4-yl)methanamine has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. It appears to induce apoptosis through mechanisms involving DNA damage and cellular stress responses.
  • Neuropharmacology : Research indicates that the compound may possess neuroprotective properties, potentially influencing neurotransmitter systems. Its effects on neuronal signaling pathways are under investigation.

Synthetic Chemistry

The compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex pharmaceuticals and agrochemicals, facilitating the development of new compounds with desired biological activities .

Biochemical Research

In biochemical studies, this compound has shown potential in various applications:

  • Enzyme Interaction Studies : The compound can interact with specific enzymes, affecting their catalytic activity. This interaction is crucial for understanding metabolic pathways and enzyme regulation.
  • Cellular Mechanisms : It influences cellular processes by modifying proteins and nucleic acids through covalent bonding with nucleophilic sites, leading to significant alterations in cell function.

Cytotoxicity in Tumor Cell Lines

A study evaluated the cytotoxic effects of this compound on various tumor cell lines. The findings demonstrated:

  • Dose-Dependent Effects : At micromolar concentrations, the compound induced significant apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : The study revealed that the compound's alkylating nature disrupts critical biological processes, including DNA replication and transcription.

Comparison with Similar Compounds

Ring System Variations

  • Pyridine vs. Pyrimidine : The target compound’s pyridine core (6-membered, one nitrogen) contrasts with the pyrimidine analog (6-membered, two nitrogens) in [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine . Pyrimidines are often utilized in nucleoside analogs, suggesting distinct target selectivity (e.g., DNA/RNA enzymes) compared to pyridine-based compounds.

Substituent Effects

  • Cyclobutoxy vs. Cyclopropylmethoxy: The cyclobutyl group in the target compound introduces moderate ring strain (less than cyclopropane), which may favor specific protein-binding conformations.

Preparation Methods

Starting Materials and Key Intermediates

Reductive Amination Procedure

The core preparation method involves a reductive amination between a cyanohydrin intermediate and a pyridin-2-yl-methylamine derivative, conducted under mild conditions:

  • The reaction is carried out at room temperature in an alcoholic solvent, typically methanol.
  • The reaction medium is made basic by adding a tertiary amine such as DABCO to facilitate the formation of the imine intermediate.
  • Sodium cyanoborohydride is added to reduce the imine to the corresponding amine.
  • The reaction mixture may be treated with metal salts such as iron sulfate heptahydrate (FeSO4·7H2O) to suppress side reactions involving cyanide ions.
  • Upon completion, the reaction mixture is diluted with dichloromethane and water, followed by phase separation and washing to purify the product.
  • The crude product is decolorized using silica and activated charcoal before evaporation to dryness.

This method provides high selectivity and yield for the formation of the pyridinyl-methylamine derivative bearing the cyclobutoxy substituent.

Detailed Reaction Conditions and Parameters

Parameter Condition/Value Notes
Solvent Methanol (alcoholic medium) Facilitates solubility and reaction kinetics
Temperature Room temperature (~20-25°C) Mild conditions prevent decomposition
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO) Tertiary amine base to maintain basicity
Reducing agent Sodium cyanoborohydride (NaBH3CN) Selective reductive amination agent
Metal salt additive Iron sulfate heptahydrate (FeSO4·7H2O) Suppresses cyanide side reactions
Work-up solvents Dichloromethane and water For phase separation and purification
Purification aids Silica gel and activated charcoal Decolorization and removal of impurities

Research Findings and Advantages

  • The reductive amination approach using cyanohydrins and pyridin-2-yl-methylamine derivatives is superior to previous methods involving multi-step transformations from ketones to epoxides and then to fluorohydroxymethyl intermediates.
  • The use of sodium cyanoborohydride allows selective reduction of imines without affecting other functional groups.
  • Adding iron sulfate effectively eliminates side reactions caused by free cyanide ions, improving yield and safety.
  • The reaction proceeds efficiently at room temperature, reducing energy consumption and simplifying process control.
  • The method is scalable and applicable to the synthesis of various substituted pyridinyl-methylamines, including those with cyclobutoxy groups.

Summary Table of Preparation Route

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Formation of cyanohydrin intermediate Starting ketone or aldehyde + cyanide source Cyanohydrin intermediate
2 Reductive amination Cyanohydrin + pyridin-2-yl-methylamine + NaBH3CN + DABCO (2-Cyclobutoxypyridin-4-yl)methanamine
3 Work-up Dilution with dichloromethane/water, washing, drying Purified amine product
4 Purification Silica gel and activated charcoal treatment Decolorized, high-purity final compound

Q & A

Q. What are the recommended synthetic routes for (2-Cyclobutoxypyridin-4-yl)methanamine, and what challenges are associated with introducing the cyclobutoxy group?

  • Methodological Answer : A common approach involves nucleophilic substitution on 2-chloropyridin-4-yl precursors, where cyclobutanol is introduced under basic conditions (e.g., NaH in DMF). Challenges include steric hindrance from the cyclobutyl group, which may require elevated temperatures (80–100°C) and extended reaction times. Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients to separate unreacted starting materials . Alternative routes may use palladium-catalyzed coupling, though this is less explored for cyclobutoxy groups.

Q. How can researchers determine the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1^1H NMR should show distinct signals for the pyridine ring protons (δ 6.5–8.5 ppm), cyclobutyl methine protons (δ 4.5–5.0 ppm), and the methanamine NH2_2 group (δ 1.5–2.5 ppm, broad). 13^{13}C NMR confirms the cyclobutyl carbons (δ 25–35 ppm) and pyridine carbons (δ 120–150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C10_{10}H15_{15}N2_2O: 195.1134).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency against a reference standard ensures purity .

Q. What solvents are optimal for handling this compound in experimental settings?

  • Methodological Answer : The compound is moderately polar due to the pyridine and amine groups. Solubility screening suggests DMSO (20–30 mg/mL) and methanol (10–15 mg/mL) as primary solvents. For reactions, dichloromethane or THF are preferred for their inertness. Aqueous solubility is limited (≤1 mg/mL), requiring buffered solutions at pH < 6 (e.g., acetate buffer) to protonate the amine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, enzyme isoform specificity). To address this:
  • Dose-Response Analysis : Perform IC50_{50} assays across multiple concentrations (1 nM–100 µM) with triplicates.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity.
  • Structural Confirmation : Re-synthesize disputed derivatives and validate via X-ray crystallography (e.g., using SHELXL for refinement ). Cross-reference with databases like PubChem to ensure batch consistency .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets like LOXL2?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with the LOXL2 crystal structure (PDB: 4ZHL). Focus on the amine group’s interaction with catalytic lysine residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD and hydrogen bond occupancy.
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{binding}. Validate experimentally via SPR (surface plasmon resonance) with recombinant LOXL2 .

Q. How can the stereochemical stability of the cyclobutoxy group be evaluated under physiological conditions?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IB column with n-hexane/isopropanol (90:10) to monitor racemization.
  • Kinetic Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Theoretical Modeling : Calculate ring strain and transition states using Gaussian at the B3LYP/6-31G* level. Compare with experimental half-life data .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in cell-based assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50_{50}.
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ potencies.
  • Hill Slope Analysis : Identify cooperative binding effects (slope >1 suggests positive cooperativity) .

Q. How can researchers optimize reaction yields for introducing substituents to the pyridine ring?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh3_3)4_4), and solvent polarity using a factorial design.
  • Microwave-Assisted Synthesis : Test short reaction times (5–30 minutes) at 150°C to improve cyclobutoxy group incorporation.
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Cyclobutoxypyridin-4-yl)methanamine

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